3-(Trifluoromethyl)piperidine
Overview
Description
3-(Trifluoromethyl)piperidine is a chemical compound with the empirical formula C6H10F3N . It has a molecular weight of 153.15 . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Synthesis Analysis
The synthesis of trifluoromethyl substituted piperidines involves the enantioselective hydrogenation of trifluoromethyl substituted pyridinium hydrochlorides . The introduction of a trifluoromethyl group increases the reactivity due to the electron-withdrawing effect .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring with a trifluoromethyl group attached . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.393 and a density of 1.154 g/mL at 25 °C . It has a boiling point of 74-75 °C at 33 mmHg . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Rearrangement and Synthesis
3-Substituted 2-(trifluoromethyl)piperidines have been synthesized through a stereoselective rearrangement process. This process involves ring expansion of (trifluoromethyl)prolinols, obtained from L-proline, leading to enantioenriched compounds with regio- and diastereoselective characteristics (Rioton et al., 2015).
Facile Synthesis with Diversified Functionalization
A facile synthesis method for substituted trifluoromethyl piperidines has been developed, highlighting the introduction of the trifluoromethyl group to enhance bioactivity, bioavailability, and other properties. This method has broad applications in preparing diverse derivatives of piperidine-based alkaloids (Jatoi et al., 2021).
Biological and Pharmacological Applications
Potential in Anti-Inflammatory Activities
N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have been synthesized and evaluated for anti-inflammatory activities. Certain compounds demonstrated potent anti-inflammatory effects by inhibiting various inflammatory markers in cellular models (Xie et al., 2017).
Anticancer Applications
Piperidine and its derivatives, including those with trifluoromethyl groups, have shown therapeutic potential against various cancers. These compounds regulate crucial signaling pathways in cancer and inhibit cancer cell migration and survivability (Mitra et al., 2022).
Safety and Hazards
Future Directions
Trifluoromethylpyridine and its derivatives, including 3-(Trifluoromethyl)piperidine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets to exert their effects . The unique physicochemical properties of the fluorine atom and the unique characteristics of the piperidine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorinated compounds are known to have unique pharmacokinetic characteristics .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The stability and reactivity of organoboron compounds, which are used in the synthesis of compounds like 3-(trifluoromethyl)piperidine, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)piperidine plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl group. This group can influence the compound’s reactivity, polarity, and interactions with enzymes and proteins. In biochemical reactions, this compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group can enhance the binding affinity of the compound to these enzymes, leading to potential inhibition or modulation of their activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can interact with G-protein-coupled receptors (GPCRs) and ion channels, altering their activity and downstream signaling pathways. This can lead to changes in gene expression and metabolic processes within the cell . Additionally, this compound has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, enhancing the binding affinity and specificity of the compound. This can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of tumor growth. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The trifluoromethyl group can influence the metabolic flux and levels of metabolites, affecting the overall pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target proteins and modulate their activity. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFJTBDUSVGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375343 | |
Record name | 3-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-31-0 | |
Record name | 3-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research demonstrates a novel ring contraction reaction. [] This reaction transforms 3-hydroxy-3-(trifluoromethyl)piperidines (six-membered rings) into 2-substituted 2-(trifluoromethyl)pyrrolidines (five-membered rings). [] This transformation is significant for synthesizing a variety of pyrrolidine derivatives, which are important structural motifs in many pharmaceuticals and bioactive compounds.
A: The ring contraction specifically yields pyrrolidines with a "quaternary center" at the C2 position. [] This means that the carbon atom at position 2 is bonded to four other carbon atoms, making it sterically hindered. Such quaternary centers are challenging to synthesize by other means, highlighting the utility of this reaction. The presence of a quaternary center can significantly influence a molecule's biological activity, conformation, and metabolic stability.
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